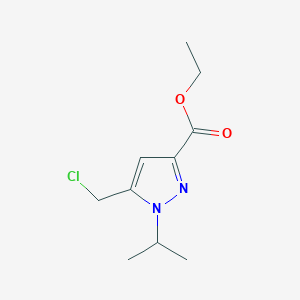
Ethyl 5-(chloromethyl)-1-isopropyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(chloromethyl)-1-isopropyl-1H-pyrazole-3-carboxylate is an organic compound with a complex structure that includes a pyrazole ring, a chloromethyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(chloromethyl)-1-isopropyl-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 5-(hydroxymethyl)-1-isopropyl-1H-pyrazole-3-carboxylate with thionyl chloride (SOCl2) to introduce the chloromethyl group. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of safer and more environmentally friendly reagents and solvents is often considered in industrial settings.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes depending on the reaction conditions.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include primary alcohols.
Scientific Research Applications
Ethyl 5-(chloromethyl)-1-isopropyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(chloromethyl)-1-isopropyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function. The ester group can undergo hydrolysis to release the active pyrazole moiety, which can then exert its biological effects.
Comparison with Similar Compounds
Ethyl 5-(hydroxymethyl)-1-isopropyl-1H-pyrazole-3-carboxylate: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Ethyl 5-(bromomethyl)-1-isopropyl-1H-pyrazole-3-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Ethyl 5-(methyl)-1-isopropyl-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness: Ethyl 5-(chloromethyl)-1-isopropyl-1H-pyrazole-3-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for forming covalent bonds with nucleophiles. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing bioactive molecules.
Properties
Molecular Formula |
C10H15ClN2O2 |
|---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
ethyl 5-(chloromethyl)-1-propan-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H15ClN2O2/c1-4-15-10(14)9-5-8(6-11)13(12-9)7(2)3/h5,7H,4,6H2,1-3H3 |
InChI Key |
WPWIFDLLLSBRNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)CCl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


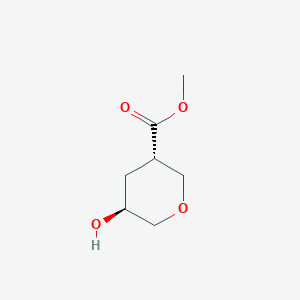
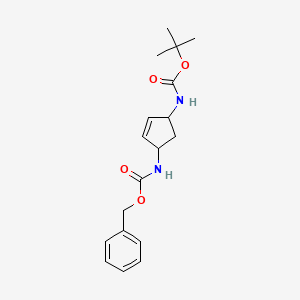
![(1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one](/img/structure/B12979829.png)
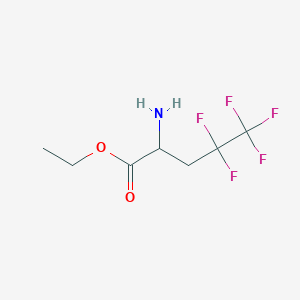
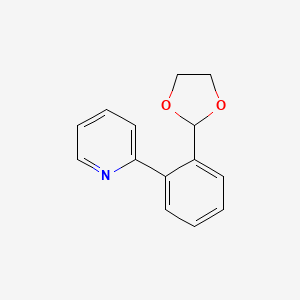
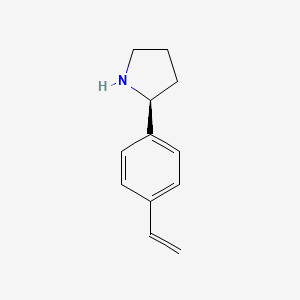
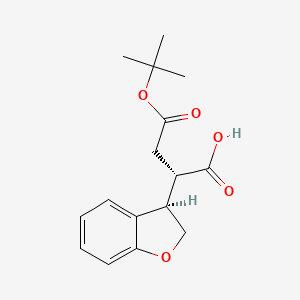
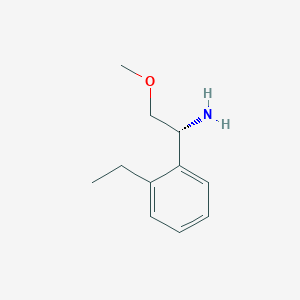

![(2S)-2-[[(1S)-5-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12979887.png)
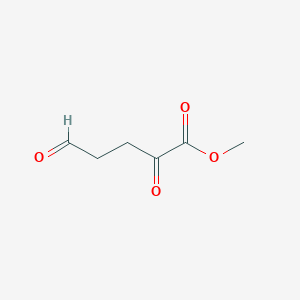
![3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B12979890.png)


